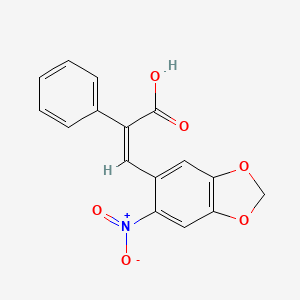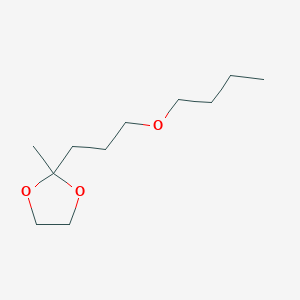
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the butoxypropyl group imparts specific properties that make it suitable for specialized applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 3-butoxypropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxypropyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their stability and reactivity. In biological systems, it may interact with cellular membranes or proteins, altering their function and leading to the observed biological effects.
類似化合物との比較
2-Hydroxy-3-butoxypropyl hydroxyethyl cellulose: A thermoresponsive polymer with similar butoxypropyl groups.
3-Butoxypropylamine: An amine derivative with a similar butoxypropyl group.
Comparison: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical and physical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
90626-33-8 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
2-(3-butoxypropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-4-7-12-8-5-6-11(2)13-9-10-14-11/h3-10H2,1-2H3 |
InChIキー |
WZYIPKVNUXMBLL-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


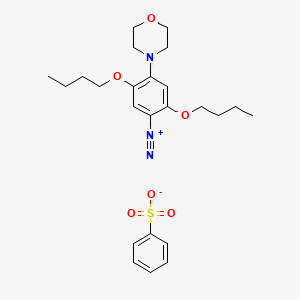
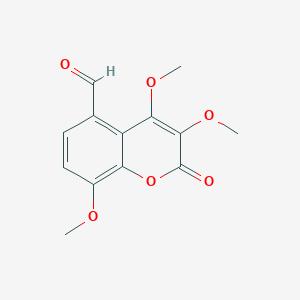
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
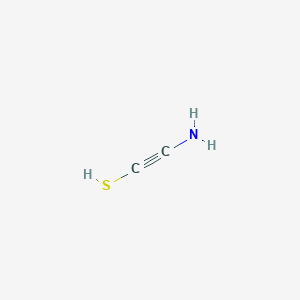
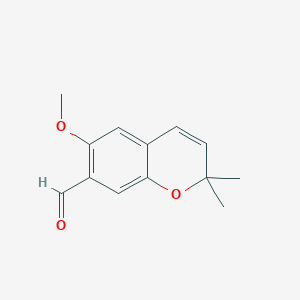


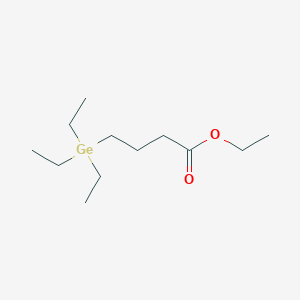
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)

